Acid‑Hydrolytic Stability of the TBS Ether Versus TMS and TBDPS Analogs
The TBS ether of (S)-pyrrolidin-2-ylmethanol is approximately 20,000‑fold more resistant to acid‑catalyzed hydrolysis than the corresponding trimethylsilyl (TMS) ether and roughly 250‑fold less stable than the tert‑butyldiphenylsilyl (TBDPS) ether [1]. This intermediate stability profile permits the TBS group to survive acidic work‑ups and mild acid‑catalyzed transformations while remaining cleavable with fluoride sources, a balance not offered by the extremely labile TMS or the excessively robust TBDPS group [2].
| Evidence Dimension | Relative acid‑catalyzed hydrolysis rate (normalized to TMS = 1) |
|---|---|
| Target Compound Data | 20,000 (TBS ether) |
| Comparator Or Baseline | TMS ether = 1; TES ether = 64; TBDPS ether = 5,000,000 |
| Quantified Difference | TBS is 20,000× more stable than TMS; TBDPS is 250× more stable than TBS |
| Conditions | Acidic medium (typical for silyl ether hydrolysis studies) |
Why This Matters
The 20,000‑fold stability margin over TMS enables the TBS‑protected pyrrolidine to withstand a broad range of acidic reaction conditions that would prematurely deprotect a TMS analog, thereby expanding synthetic utility and reducing purification steps.
- [1] Wikipedia. Silyl ether. https://en.wikipedia.org/wiki/Silyl_ether (accessed Apr 21, 2026). View Source
- [2] Organic Chemistry Portal. tert-Butyldimethylsilyl ethers. https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.shtm (accessed Apr 21, 2026). View Source
